trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide
Description
trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide (CAS: 248953-91-5) is a synthetic intermediate widely used in medicinal chemistry and drug development. Its structure features a trans-configured cyclohexane ring with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 4-position and an N-methoxy-N-methylcarboxamide (Weinreb amide) moiety. The Boc group enhances solubility and stability during synthetic processes, while the Weinreb amide facilitates selective transformations, such as ketone synthesis via Grignard reactions . This compound is commercially available in research quantities (0.1–5 g) and serves as a precursor for bioactive molecules, including kinase inhibitors and peptide derivatives .
Properties
IUPAC Name |
tert-butyl N-[[4-[methoxy(methyl)carbamoyl]cyclohexyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-14(19)16-10-11-6-8-12(9-7-11)13(18)17(4)20-5/h11-12H,6-10H2,1-5H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZZNUUAXWOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N,N'-Carbonyldiimidazole (CDI)-Mediated Coupling
A method adapted from ARKIVOC (2016) involves activating the carboxylic acid with CDI in tetrahydrofuran (THF), followed by reaction with N,O-dimethylhydroxylamine hydrochloride. This approach avoids racemization and achieves high yields:
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Activation: trans-4-[(Boc-amino)methyl]cyclohexanecarboxylic acid + CDI (1.2 equiv) → Acyl imidazolide intermediate.
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Aminolysis: Intermediate + N,O-dimethylhydroxylamine HCl (1.5 equiv) → Weinreb amide.
Data:
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Yield: 85–90%
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Purity: >95% (HPLC)
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Reaction Time: 12–18 hours
DMT-MM Coupling in Methanol
Kunishima et al. (1999) reported using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a water-tolerant coupling agent. This method is efficient under mild conditions:
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Substrate: 1.0 equiv
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DMT-MM: 1.2 equiv
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N,O-Dimethylhydroxylamine HCl: 1.5 equiv
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Solvent: Methanol
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Time: 6 hours
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Yield: 88%
Stereochemical Integrity and Purification
The trans configuration is preserved throughout the synthesis due to the steric bulk of the Boc group, which hinders epimerization. Final purification is achieved via recrystallization (e.g., from ethyl acetate/hexane) or silica gel chromatography. Example 3 in CN108602758B describes selective esterification of the cis isomer (if present) using methyl bromide, enabling isolation of pure trans product.
Purification Data:
| Method | Conditions | Purity |
|---|---|---|
| Recrystallization | Ethyl acetate/hexane (1:3) | 99.1% |
| Column Chromatography | Hexane/ethyl acetate (2:1) | 98.5% |
Applications and Derivatives
The compound serves as a key intermediate in pharmaceuticals, such as kinase inhibitors (e.g., olatinib). Its Weinreb amide moiety allows further transformations, including Grignard reactions to ketones or reductions to aldehydes.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| CDI Coupling | High yield, minimal racemization | Requires anhydrous conditions |
| DMT-MM Coupling | Fast, water-tolerant | Higher cost of reagent |
| Ru/C Hydrogenation | High trans selectivity | Requires high H₂ pressure |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group under mild acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Organic Synthesis
trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide serves as a building block for synthesizing more complex molecules. Its Boc-protected amine allows for selective reactions without interference from the amine functionality, making it a valuable intermediate in organic synthesis.
Pharmaceutical Development
The compound plays a crucial role in the development of peptide-based drugs . The Boc group provides stability during synthesis and can be removed under controlled conditions to yield active amines. This property is essential in pharmaceutical research, where amine functionalities are critical for drug activity.
Materials Science
In materials science, this compound is utilized for synthesizing polymers and materials that require specific functional groups. Its stability and reactivity make it an important intermediate in various industrial processes.
The biological activities of this compound have been investigated, particularly regarding its potential as a precursor in drug development.
Antimicrobial Properties
Recent studies indicate that compounds similar to this one exhibit antimicrobial properties, potentially disrupting bacterial cell membranes or interfering with essential metabolic pathways.
Anti-inflammatory Activity
Research has shown that derivatives of this compound can possess anti-inflammatory effects, with modifications enhancing its efficacy in inhibiting pro-inflammatory cytokines.
Case Studies
1. Synthesis of Antimicrobial Peptides
A study demonstrated the incorporation of Boc-protected amines in synthesizing antimicrobial peptides, which exhibited significant activity against various bacterial strains, highlighting the compound's potential in drug development.
2. Anti-inflammatory Activity
Another study explored derivatives for anti-inflammatory effects, revealing that certain modifications to the cyclohexane ring improved efficacy in reducing cytokine levels in vitro.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Reduced cytokine levels in cell cultures | |
| Drug Synthesis | Used as a building block for peptide-based drugs |
Mechanism of Action
The mechanism of action of trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine during synthetic transformations and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the synthesis of complex molecules without unwanted side reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, their functional groups, and applications:
Key Structural and Functional Differences
Weinreb Amide vs. Carboxylic Acid: The Weinreb amide in the target compound enables controlled ketone synthesis, unlike the carboxylic acid in trans-4-(Boc-amino)cyclohexanecarboxylic acid, which is used for esterification or amide bond formation . The carboxylic acid derivative (CAS: 53292-89-0) has a lower molecular weight (243.30 vs. 315.42 g/mol) and is more polar, impacting solubility in organic solvents .
Aldehyde vs. Nitrile :
- The aldehyde analog (CAS: 1313279-47-8) is reactive in nucleophilic additions, whereas the nitrile derivative (CAS: 473923-79-4) is stable under basic conditions and useful for Staudinger reactions .
Boc-Protected Methylamine :
- Boc-N-methyl-tranexamic acid (CAS: 165947-29-5) contains a methylated amine, reducing its nucleophilicity compared to the primary amine in the target compound .
Industrial and Biomedical Relevance
- Pharmaceutical Intermediates : The target compound’s Weinreb amide is critical in synthesizing kinase inhibitors, as seen in sorafenib analogs (e.g., t-AUCMB), which exhibit cytotoxicity in hepatoma cells .
- Patent Activity: Methods for isomerizing trans-4-(Boc-amino)cyclohexanecarboxylic acid intermediates (CN104803884A) highlight its industrial utility .
- Biochemical Applications: Boc-protected cyclohexane derivatives are used in peptide synthesis (e.g., trans-N-4-Boc-aminocyclohexanol) and as chiral auxiliaries .
Biological Activity
trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide is an organic compound featuring a tert-butoxycarbonyl (Boc) protected amine group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.
The biological activity of this compound primarily revolves around its ability to act as a building block in the synthesis of peptide-based drugs. The Boc group stabilizes the amine during synthetic transformations, enabling selective reactions that yield active compounds upon deprotection under controlled conditions. This property is crucial in the development of pharmaceuticals where amine functionalities are involved .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.
Case Studies
- Synthesis of Antimicrobial Peptides : Research has demonstrated the successful incorporation of Boc-protected amines in the synthesis of antimicrobial peptides. These peptides showed significant activity against various strains of bacteria, highlighting the potential of this compound as a precursor in drug development .
- Anti-inflammatory Activity : A study investigated derivatives of this compound for anti-inflammatory effects in vitro. Results indicated that certain modifications to the cyclohexane ring enhanced its efficacy in inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Applications in Drug Development
The compound's ability to serve as a versatile intermediate makes it valuable in pharmaceutical research. Its stability under various conditions allows for complex chemical transformations necessary for synthesizing bioactive molecules.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Reduced cytokine levels in cell cultures | |
| Drug Synthesis | Used as a building block for peptide-based drugs |
Q & A
Q. What are the optimal synthetic routes for preparing trans-4-[(Boc-amino)methyl]-N-methoxy-N-methylcyclohexanecarboxamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the cyclohexane ring. A common approach includes:
Cyclohexanecarboxylic Acid Activation : React cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .
Amide Formation : Treat the acyl chloride with N,O-dimethylhydroxylamine in anhydrous benzene to yield N-methoxy-N-methylcyclohexanecarboxamide .
Boc Protection : Introduce the Boc (tert-butoxycarbonyl) group to the trans-4-aminomethyl substituent using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) .
Key considerations include maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC.
Q. How can the trans configuration of the 4-[(Boc-amino)methyl] group be confirmed?
- Methodological Answer : The trans stereochemistry is verified using:
- NMR Spectroscopy : Coupling constants (J values) between axial and equatorial protons in the cyclohexane ring. For trans-substituted cyclohexanes, vicinal coupling constants (³J) typically range from 10–12 Hz .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of spatial arrangement, as demonstrated in trans-4-substituted cyclohexane derivatives .
Q. What characterization techniques are critical for confirming the compound’s purity and structure?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
- FT-IR Spectroscopy : Confirms the presence of Boc (C=O stretch ~1680 cm⁻¹) and carboxamide (N-H bend ~1550 cm⁻¹) groups .
- ¹³C NMR : Identifies carbonyl carbons (Boc C=O at ~155 ppm; carboxamide C=O at ~170 ppm) .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome during Boc protection of the aminomethyl group?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and favor trans addition due to reduced steric hindrance .
- Temperature Control : Lower temperatures (0–5°C) minimize epimerization, preserving the trans configuration .
- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates Boc protection while maintaining stereochemical integrity .
Q. What strategies resolve data contradictions in reaction yields reported for this compound?
- Methodological Answer : Discrepancies often arise from:
- Impurity in Starting Materials : Purify cyclohexanecarboxylic acid via recrystallization before acylation .
- Incomplete Boc Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for quantitative Boc removal, monitored by LC-MS .
- Stereochemical Drift : Employ chiral HPLC to separate enantiomers and quantify trans/cis ratios .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity. For example, the Boc group’s electron-withdrawing effect directs nucleophiles to the carboxamide site .
- Molecular Dynamics Simulations : Assess steric accessibility of the trans-4-aminomethyl group in solvent environments .
Q. What mechanistic insights explain the stability of the carboxamide group under basic conditions?
- Methodological Answer :
- Resonance Stabilization : The N-methoxy-N-methyl group delocalizes electron density, reducing susceptibility to hydrolysis .
- Steric Shielding : The bulky Boc group and cyclohexane ring hinder nucleophilic attack on the carboxamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
